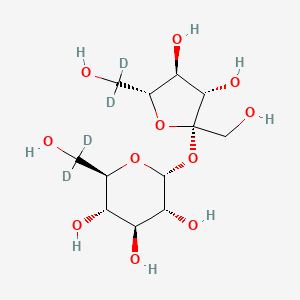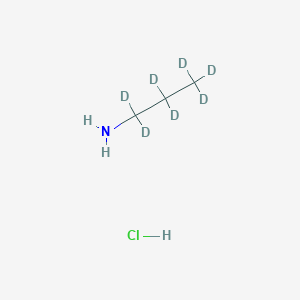
n-Propyl-amine-d7 (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl-amine-d7 (Hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of propan-1-amine hydrochloride. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-amine-d7 (Hydrochloride) typically involves the deuteration of propan-1-amine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the amine structure .
Industrial Production Methods: Industrial production of n-Propyl-amine-d7 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated product. The use of specialized equipment and reactors is common to handle the high pressures and temperatures required for the deuteration process .
Analyse Chemischer Reaktionen
Types of Reactions: n-Propyl-amine-d7 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .
Wissenschaftliche Forschungsanwendungen
n-Propyl-amine-d7 (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the pathways of amine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles.
Wirkmechanismus
The mechanism of action of n-Propyl-amine-d7 (Hydrochloride) is primarily related to its role as a deuterated analog of propan-1-amine. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to a reduction in the rate of metabolic degradation, thereby enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Propan-1-amine hydrochloride: The non-deuterated analog of n-Propyl-amine-d7 (Hydrochloride).
Propyl-d7-amine: Another deuterated amine with similar applications
Uniqueness: n-Propyl-amine-d7 (Hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can improve the pharmacokinetic properties of drugs .
Eigenschaften
Molekularformel |
C3H10ClN |
|---|---|
Molekulargewicht |
102.61 g/mol |
IUPAC-Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2,3D2; |
InChI-Schlüssel |
PYNUOAIJIQGACY-DEPOAORMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |
Kanonische SMILES |
CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


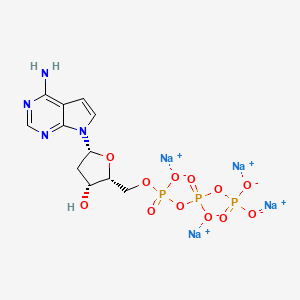
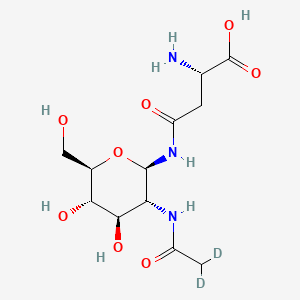
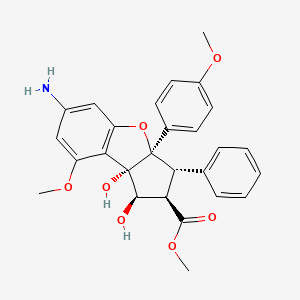
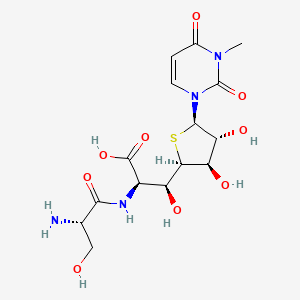

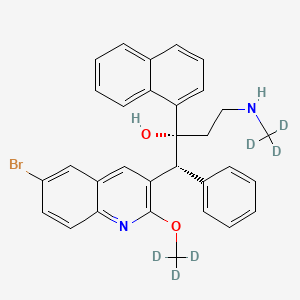
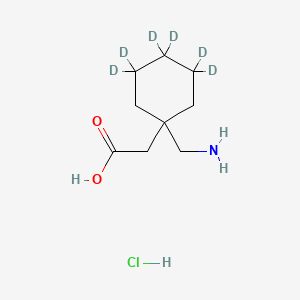
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
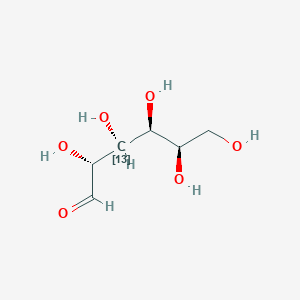
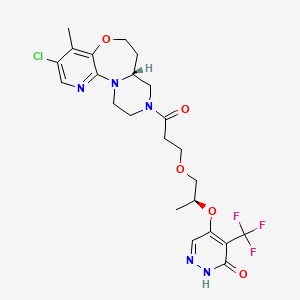
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)
